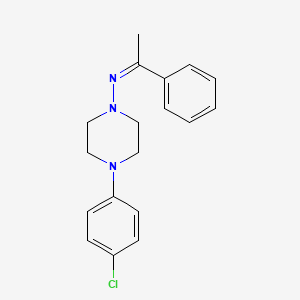
5-(1-phenyl-1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-phenyl-1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine, also known as PTIO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail.
作用机制
5-(1-phenyl-1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine acts as a NO scavenger by reacting with NO to form a stable nitroxyl radical. This reaction prevents NO from reacting with other molecules, thereby inhibiting its biological activity. 5-(1-phenyl-1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine has a high affinity for NO, with a dissociation constant of 10 nM.
Biochemical and Physiological Effects:
5-(1-phenyl-1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine has been shown to have several biochemical and physiological effects. In cardiovascular research, 5-(1-phenyl-1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine has been shown to reduce blood pressure and improve endothelial function by inhibiting NO-mediated vasodilation. In cancer research, 5-(1-phenyl-1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine has been shown to inhibit tumor growth and metastasis by reducing NO-mediated angiogenesis and invasion.
实验室实验的优点和局限性
5-(1-phenyl-1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine has several advantages for lab experiments, including its high affinity for NO, stability, and ease of synthesis. However, 5-(1-phenyl-1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine has some limitations, including its potential to react with other molecules, which may affect the interpretation of experimental results.
未来方向
There are several future directions for 5-(1-phenyl-1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine research, including the development of new synthesis methods to improve yield and purity, the study of 5-(1-phenyl-1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine's effect on other biological pathways, and the development of 5-(1-phenyl-1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine-based therapies for cardiovascular disease and cancer.
In conclusion, 5-(1-phenyl-1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied in detail. Future research on 5-(1-phenyl-1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine may lead to the development of new therapies for cardiovascular disease and cancer.
合成方法
5-(1-phenyl-1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine can be synthesized using different methods, including the reaction of 5-phenyltetrazole with ethyl chloroformate and triethylamine, followed by the reaction with hydrazine hydrate and ammonium chloride. Another method involves the reaction of 5-phenyltetrazole with nitrous acid and sodium azide, followed by the reaction with hydroxylamine hydrochloride and ammonium chloride. The yield of 5-(1-phenyl-1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine using these methods is around 50-60%.
科学研究应用
5-(1-phenyl-1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine has been used in various scientific research fields, including neuroscience, cardiovascular research, and cancer research. In neuroscience, 5-(1-phenyl-1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine has been used as a nitric oxide (NO) scavenger to study the role of NO in synaptic transmission and plasticity. In cardiovascular research, 5-(1-phenyl-1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine has been used to study the effect of NO on blood pressure regulation and endothelial function. In cancer research, 5-(1-phenyl-1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine has been used to study the role of NO in tumor growth and metastasis.
属性
IUPAC Name |
5-(1-phenyltetrazol-5-yl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N7O/c10-9-13-12-8(17-9)7-11-14-15-16(7)6-4-2-1-3-5-6/h1-5H,(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOAQUCFTSQXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=NN=C(O3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4-Oxadiazol-2-amine, 5-(1-phenyl-5-tetrazolyl)- | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-hydroxy-2-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912151.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5912159.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5912164.png)
![6-(2-furylmethylene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912171.png)
![N-[4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5912173.png)


![{2-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5912203.png)

![7-hydroxy-3,4-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5912226.png)
![methyl [7-hydroxy-4-methyl-2-oxo-8-(1-pyrrolidinylmethyl)-2H-chromen-3-yl]acetate](/img/structure/B5912232.png)
![3-{[cyclohexyl(methyl)amino]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5912238.png)
![N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]diacetamide](/img/structure/B5912247.png)
